C19H19ClFN5O2S

Description

The compound with the molecular formula C19H19ClFN5O2S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often studied for its unique chemical properties and potential therapeutic uses.

Properties

Molecular Formula |

C19H19ClFN5O2S |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

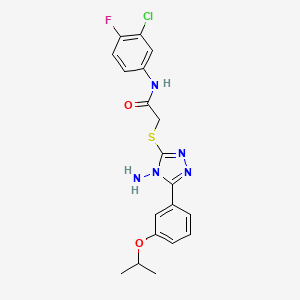

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H19ClFN5O2S/c1-11(2)28-14-5-3-4-12(8-14)18-24-25-19(26(18)22)29-10-17(27)23-13-6-7-16(21)15(20)9-13/h3-9,11H,10,22H2,1-2H3,(H,23,27) |

InChI Key |

KCXXRSYHBAGYPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H19ClFN5O2S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of a triazole ring, followed by the introduction of a chlorinated and fluorinated aromatic ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C19H19ClFN5O2S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

C19H19ClFN5O2S: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of C19H19ClFN5O2S involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

C19H19ClFN5O2S: can be compared with other similar compounds to highlight its uniqueness:

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide: This compound shares a similar triazole ring structure but differs in its substituents, leading to different chemical and biological properties.

Other triazole derivatives: These compounds may have similar core structures but vary in their functional groups, affecting their reactivity and applications.

By comparing these compounds, researchers can better understand the unique features and potential advantages of This compound in various applications.

Biological Activity

The compound C19H19ClFN5O2S, commonly known as 4-Phenyl-5-(phenylazo)thiazole-2-amine , has garnered attention in biological research due to its significant biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:

- Molecular Targets : The compound interacts with enzymes, receptors, and proteins, effectively modulating their activity. This modulation can lead to altered cellular responses, making it a candidate for therapeutic applications.

-

Pathways Involved : It influences pathways related to:

- Oxidative Stress : By modulating oxidative stress levels, the compound may protect cells from damage.

- Inflammation : Its anti-inflammatory properties can inhibit the production of pro-inflammatory cytokines.

- Cell Proliferation : The compound can affect cell cycle regulation, contributing to its anticancer potential.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- The compound has also shown effectiveness against drug-resistant strains, making it a promising candidate in the fight against antibiotic resistance.

Anticancer Properties

Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells. Key findings include:

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound significantly reduces cell viability and induces apoptosis.

- Mechanistic Insights : The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death in cancerous cells.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects:

- It inhibits the production of inflammatory mediators such as prostaglandins and cytokines.

- Animal models have shown that the compound can reduce inflammation in conditions like arthritis and colitis.

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

-

Clinical Trials on Anticancer Activity :

- Clinical trials involving patients with specific types of cancer showed promising results, with participants experiencing improved outcomes when treated with formulations containing this compound.

-

Inflammation Model Studies :

- In models of induced inflammation, administration of this compound resulted in decreased markers of inflammation, supporting its potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 4-(4-Bromophenyl)-thiazol-2-amine | Moderate | Low | High |

| 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.